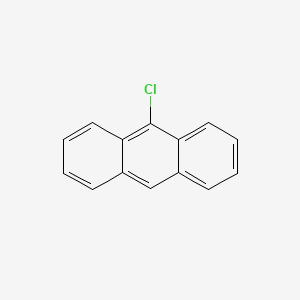

9-Chloroanthracene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179354. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

9-chloroanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULLJOPUZUWTMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20221831 | |

| Record name | Anthracene, 9-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Sigma-Aldrich MSDS] | |

| Record name | 9-Chloroanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20136 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

716-53-0, 26779-04-4 | |

| Record name | 9-Chloroanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=716-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthracene, 9-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000716530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene, dimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthracene, 9-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-chloroanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Photophysical Properties of 9-Chloroanthracene

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive exploration of the photophysical properties of 9-chloroanthracene, a halogenated polycyclic aromatic hydrocarbon. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deeper understanding of the underlying principles that govern the interaction of this molecule with light. By explaining the causality behind its photophysical behavior and providing detailed experimental methodologies, this guide aims to be an authoritative resource for researchers in drug development, materials science, and photochemistry.

The introduction of a chlorine atom onto the anthracene core significantly perturbs its electronic structure, leading to distinct spectral and dynamic properties. Understanding these changes is crucial for applications ranging from photosensitizers in photodynamic therapy to probes for biological systems. This guide will delve into the absorption and emission characteristics, the efficiency of light emission, and the dynamics of the excited states of this compound, offering insights that are both theoretically grounded and practically applicable.

Core Photophysical Principles of this compound

The photophysical properties of this compound are governed by the interplay of its aromatic π-electron system and the influence of the heavy chlorine atom. Upon absorption of a photon, the molecule is promoted to an excited electronic state. The subsequent de-excitation pathways determine its fluorescent and phosphorescent behavior.

Absorption and Emission Spectra

For comparison, anthracene in cyclohexane exhibits absorption maxima at approximately 324, 340, 357, and 375 nm. The introduction of a chloro group at the 9-position is expected to cause a small bathochromic (red) shift in these absorption bands due to the electron-donating character of the halogen via resonance and its electron-withdrawing inductive effect.

Similarly, the fluorescence emission spectrum of this compound will exhibit a characteristic vibronic structure. The emission occurs at longer wavelengths than the absorption, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift can provide insights into the geometric and electronic changes between the ground and excited states.

| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |

| Anthracene[1] | Cyclohexane | ~356 | ~404 |

| 9,10-Dichloroanthracene[2] | Not Specified | ~380 | ~431 |

Note: The above table provides comparative data. Specific spectral data for this compound should be experimentally determined.

The Heavy-Atom Effect and Intersystem Crossing

A key feature of this compound is the presence of the chlorine atom, which introduces a "heavy-atom effect." This effect enhances spin-orbit coupling, the interaction between the electron's spin and its orbital motion. The increased spin-orbit coupling facilitates intersystem crossing (ISC), a non-radiative transition from the lowest excited singlet state (S₁) to the lowest triplet state (T₁).

This enhanced ISC has two significant consequences:

-

Fluorescence Quenching: As intersystem crossing becomes a more efficient de-excitation pathway from the S₁ state, the fluorescence quantum yield (Φ_F), which is the ratio of emitted photons to absorbed photons, is reduced compared to anthracene.

-

Increased Triplet State Population: The enhanced ISC leads to a higher population of the triplet state. This makes this compound a potential photosensitizer, capable of transferring its triplet energy to other molecules, such as molecular oxygen, to generate reactive oxygen species.

The rate of intersystem crossing is a critical parameter that is not widely reported for this compound and would require experimental determination through techniques like time-resolved spectroscopy.

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φ_F) is a direct measure of the efficiency of the fluorescence process. Due to the heavy-atom effect, the Φ_F of this compound is expected to be lower than that of anthracene (Φ_F ≈ 0.27 in ethanol)[1]. The precise value is dependent on the solvent.

The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited singlet state before returning to the ground state. A higher rate of non-radiative decay processes, such as intersystem crossing, will shorten the fluorescence lifetime. Therefore, the τ_F of this compound is anticipated to be shorter than that of anthracene (τ_F ≈ 4-5 ns in various organic solvents)[2].

| Compound | Solvent | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) (ns) |

| Anthracene[1] | Ethanol | 0.27 | ~4-5 |

| 9,10-Diphenylanthracene | Cyclohexane | 0.97 | Not specified |

Note: This table provides comparative data for context. Experimental determination is necessary for this compound.

Phosphorescence

The population of the triplet state via intersystem crossing opens up the possibility of phosphorescence, which is the radiative decay from the T₁ state to the ground state (S₀). Phosphorescence occurs at a much longer wavelength and has a significantly longer lifetime (microseconds to seconds) than fluorescence because the T₁ → S₀ transition is spin-forbidden.

While the triplet state of this compound is known to be populated, its phosphorescence characteristics, such as the phosphorescence spectrum and quantum yield, are not well-documented in readily available literature and would likely need to be measured at low temperatures to minimize non-radiative decay from the triplet state.

Experimental Characterization of Photophysical Properties

To rigorously characterize the photophysical properties of this compound, a series of spectroscopic and time-resolved measurements are necessary. The following sections provide detailed, self-validating protocols for these key experiments.

UV-Vis Absorption and Steady-State Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima and to observe the influence of solvent polarity.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a high-purity, spectroscopic grade solvent (e.g., cyclohexane, ethanol, acetonitrile) at a concentration of approximately 10⁻³ M.

-

From the stock solution, prepare a series of dilutions in the same solvent to obtain solutions with absorbances in the range of 0.01 to 0.1 at the absorption maximum to minimize inner-filter effects in fluorescence measurements.

-

-

UV-Vis Absorption Spectroscopy:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum of each solution from approximately 250 nm to 450 nm, using the pure solvent as a reference.

-

Identify the wavelengths of maximum absorbance (λ_abs).

-

-

Steady-State Fluorescence Spectroscopy:

-

Use a spectrofluorometer equipped with a corrected emission channel.

-

Excite the sample at its longest-wavelength absorption maximum.

-

Record the emission spectrum from a wavelength slightly longer than the excitation wavelength to approximately 600 nm.

-

Identify the wavelengths of maximum emission (λ_em).

-

Causality: By performing these measurements in solvents of varying polarity, one can observe solvatochromic shifts. A red shift in the emission spectrum with increasing solvent polarity can indicate a more polar excited state compared to the ground state.

Caption: Workflow for Absorption and Emission Spectroscopy.

Determination of Relative Fluorescence Quantum Yield

Objective: To quantify the fluorescence efficiency of this compound relative to a known standard.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral region to this compound. A suitable standard could be quinine sulfate in 0.1 M H₂SO₄ (Φ_std = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φ_std ≈ 0.9-1.0).

-

Sample and Standard Preparation:

-

Prepare a series of at least five dilutions of both the this compound sample and the standard in the same solvent.

-

The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to ensure linearity and avoid inner-filter effects.

-

-

Data Acquisition:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the corrected fluorescence emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.

-

Integrate the area under the emission curve for each spectrum.

-

-

Data Analysis:

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Determine the slope of the resulting lines from a linear regression (Grad_sample and Grad_std).

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation:

Φ_sample = Φ_std × (Grad_sample / Grad_std) × (η_sample² / η_std²)

where η is the refractive index of the solvent.

-

Trustworthiness: The use of multiple concentrations and the linear regression analysis provide a robust and self-validating method for determining the relative quantum yield, minimizing errors associated with single-point measurements.

Caption: Workflow for Relative Quantum Yield Determination.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (τ_F) of this compound.

Methodology:

-

Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system. This setup typically includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a monochromator, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and TCSPC electronics.

-

Sample Preparation: Prepare a dilute solution of this compound with an absorbance of approximately 0.1 at the excitation wavelength.

-

Data Acquisition:

-

Excite the sample with the pulsed laser at a wavelength corresponding to an absorption band of this compound.

-

Collect the fluorescence decay profile at the emission maximum.

-

Measure the instrument response function (IRF) by scattering the excitation light into the detector using a non-fluorescent scattering solution (e.g., a dilute suspension of colloidal silica).

-

-

Data Analysis:

-

Perform a deconvolution of the measured fluorescence decay with the IRF using appropriate fitting software.

-

Fit the decay to a single or multi-exponential decay model to obtain the fluorescence lifetime(s).

-

Causality: The fluorescence lifetime provides direct information about the rates of both radiative and non-radiative decay from the excited singlet state. A shorter lifetime compared to a reference compound without a heavy atom (like anthracene) is indicative of a higher rate of non-radiative processes, such as intersystem crossing.

Jablonski Diagram and Excited State Dynamics

The photophysical processes of this compound can be visualized using a Jablonski diagram. This diagram illustrates the electronic states of the molecule and the transitions between them.

Caption: Simplified Jablonski Diagram for this compound.

The key dynamic processes for this compound are:

-

Absorption: Excitation from the ground singlet state (S₀) to a higher excited singlet state (S₁).

-

Vibrational Relaxation: Rapid non-radiative relaxation to the lowest vibrational level of the S₁ state.

-

Fluorescence: Radiative decay from S₁ to S₀.

-

Internal Conversion: Non-radiative decay from S₁ to S₀.

-

Intersystem Crossing (ISC): Non-radiative transition from S₁ to the triplet state (T₁), enhanced by the heavy chlorine atom.

-

Phosphorescence: Radiative decay from T₁ to S₀.

-

Intersystem Crossing: Non-radiative decay from T₁ to S₀.

The competition between these processes determines the overall photophysical profile of this compound. The enhanced ISC rate due to the chlorine atom is the primary reason for its distinct properties compared to anthracene.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the core photophysical properties of this compound, emphasizing the causal relationships between its structure and its interaction with light. The presence of the chlorine atom significantly influences its excited-state dynamics, primarily through the heavy-atom effect, which enhances intersystem crossing. This leads to a reduction in fluorescence quantum yield and lifetime, and an increased population of the triplet state.

While this guide provides a strong theoretical framework and detailed experimental protocols, it also highlights the need for further experimental investigation to obtain precise quantitative data for this compound. Future work should focus on systematically measuring its absorption and emission spectra, fluorescence quantum yields, and lifetimes in a range of solvents with varying polarities. Furthermore, detailed studies of its triplet state, including phosphorescence measurements and determination of the intersystem crossing quantum yield, will be crucial for fully understanding its potential in applications such as photodynamic therapy and photocatalysis.

By combining the theoretical principles outlined here with rigorous experimental characterization, researchers can unlock the full potential of this compound and other halogenated aromatic compounds in a variety of scientific and technological fields.

References

9-chloroanthracene chemical structure and properties

An In-depth Technical Guide to 9-Chloroanthracene: Structure, Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This compound, a chlorinated polycyclic aromatic hydrocarbon, serves as a pivotal intermediate and research compound in various scientific domains. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis protocols, and key applications. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes technical data with practical insights to facilitate a deeper understanding and effective utilization of this compound.

Introduction to this compound

This compound is an aromatic organic compound derived from anthracene, a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. The introduction of a chlorine atom at the 9-position of the anthracene core significantly modifies its electronic properties and reactivity, making it a valuable precursor in organic synthesis and a subject of study in biochemical research.[1][2] Its applications span from being a building block for more complex molecules in pharmaceutical development to its use in materials science as a component for optoelectronic materials.[3][4][5] Understanding the fundamental characteristics of this compound is crucial for its effective and safe application in a laboratory and industrial setting. This guide aims to provide an authoritative and practical resource for professionals working with this versatile compound.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of this compound define its behavior in chemical reactions and its suitability for various applications.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a chlorine atom substituting a hydrogen atom at the central meso-position (C9) of the anthracene tricycle. This substitution breaks the symmetry of the parent anthracene molecule.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 716-53-0 | [6][7] |

| Molecular Formula | C₁₄H₉Cl | [1][3][6] |

| Molecular Weight | 212.67 g/mol | [1][3][8] |

| IUPAC Name | This compound | [7][9] |

| InChI | InChI=1S/C14H9Cl/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | [7] |

| InChIKey | KULLJOPUZUWTMF-UHFFFAOYSA-N | [7][9] |

| SMILES | C1=CC2=CC3=CC=CC=C3C(=C2C=C1)Cl |[3] |

Physicochemical Properties

The physical properties of this compound are essential for its handling, purification, and application in various solvent systems.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Yellow solid, crystals, or crystalline powder | [9][10][11] |

| Melting Point | 101-106 °C | [4][6][10] |

| Boiling Point | 370.1 ± 11.0 °C (Predicted) | [12] |

| Solubility | Insoluble in water. Soluble in carbon tetrachloride, petroleum ether. | [4][10][12] |

| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. | [4][12][13] |

| Storage | Store at room temperature in a dry, well-ventilated place. |[2][3][4] |

Synthesis and Purification

The most common and efficient synthesis of this compound involves the direct chlorination of anthracene. Several chlorinating agents can be employed, but the use of cupric chloride (CuCl₂) provides a high yield of the desired product.[10] Other methods include the use of chlorine, t-butyl hypochlorite, or phosphorus pentachloride, though these can lead to mixtures including 9,10-dichloroanthracene.[10][14]

Rationale for Synthetic Approach: Cupric Chloride Method

The selection of anhydrous cupric chloride in a non-polar solvent like carbon tetrachloride is a strategic choice for achieving high regioselectivity for the 9-position.[10] The reaction proceeds via a mechanism where CuCl₂ acts as the chlorine source. The gradual conversion of brown cupric chloride to white cuprous chloride provides a visual indicator of reaction progress.[10] This method is favored because it minimizes the formation of the 9,10-dichloro-adduct, a common side product in other chlorination reactions of anthracene.[10][15] The presence of any moisture can significantly hinder the reaction, necessitating the use of anhydrous reagents and dry glassware.[10]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a well-established procedure published in Organic Syntheses.[10]

Materials and Equipment:

-

Anthracene (0.100 mole, 17.8 g)

-

Anhydrous cupric chloride (0.202 mole, 27.2 g), dried at 110-120°C

-

Carbon tetrachloride (500 ml), anhydrous

-

Alumina for chromatography

-

Petroleum ether (b.p. 60-80°)

-

1-L two-necked flask, mechanical stirrer, reflux condenser, drying tube, filtration apparatus, chromatographic column

Procedure:

-

Reaction Setup: In a dry 1-L two-necked flask equipped with a mechanical stirrer and a reflux condenser fitted with a calcium chloride drying tube, combine anthracene (17.8 g), anhydrous cupric chloride (27.2 g), and carbon tetrachloride (500 ml).[10]

-

Reaction Execution: Stir the mixture and heat under reflux for 18-24 hours. During this time, hydrogen chloride gas will evolve, and the color of the solid will change from brown to white.[10]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solid cuprous chloride by filtration.

-

Purification (Chromatography): Pass the filtrate through a chromatographic column (35 mm diameter) packed with 200 g of alumina. Elute the column with an additional 400 ml of carbon tetrachloride.[10]

-

Isolation: Combine the eluates and evaporate the solvent to dryness under reduced pressure. This yields 19-21 g (89-99%) of crude this compound as a lemon-yellow solid with a melting point of 102-104°C.[10]

-

Recrystallization (Optional): For higher purity, recrystallize the crude product from petroleum ether (b.p. 60-80°). This typically yields 16-17 g (75-80%) of pure this compound as yellow needles with a melting point of 104-106°C.[10]

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound.[16] The data from various techniques provide a unique fingerprint of the molecule.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the substitution at the C9 position, the chemical shifts of the carbons in the anthracene core are altered compared to the parent compound.[8][17]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for aromatic C-H stretching and bending, as well as C-C stretching within the aromatic rings. The C-Cl bond also exhibits a characteristic absorption in the fingerprint region.[8]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound typically shows a prominent molecular ion peak (M⁺) at m/z 212 and an isotope peak (M+2) at m/z 214, with an intensity ratio of approximately 3:1, which is characteristic of a monochlorinated compound.[8]

-

UV-Visible Spectroscopy: The UV-Vis spectrum of this compound, like other anthracene derivatives, displays characteristic absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions within the aromatic system.[18]

Caption: Workflow for spectroscopic confirmation of this compound.

Chemical Reactivity and Applications

The chlorine atom at the 9-position influences the reactivity of the anthracene core, making this compound a versatile reagent in organic synthesis and a molecule of interest in various research fields.

Key Reactions

-

Diels-Alder Cycloaddition: The anthracene core can act as a diene in [4+2] cycloaddition reactions. This compound participates in Diels-Alder reactions with various dienophiles, though the regioselectivity can be influenced by the substituent.[19] For instance, its reaction with 2-acetamidoacrylate yields a mixture of adducts.[19]

-

Atmospheric Chemistry: As a chlorinated PAH, this compound is of environmental interest. Studies have investigated its gas-phase reactions with atmospheric radicals like NO₃.[20] These reactions lead to the formation of various oxidation products, and the atmospheric lifetime of this compound is estimated to be relatively short.[20][21]

Applications

-

Biochemical Research: this compound is used as a chlorinated anthracene compound for various biochemical studies.[1][2][4]

-

Pharmaceutical Intermediate: Anthracene derivatives are important scaffolds in medicinal chemistry. This compound can serve as a starting material for the synthesis of more complex molecules with potential pharmacological activity.[4][5]

-

Materials Science: The anthracene core is a well-known fluorophore. Derivatives like this compound can be used as building blocks for creating organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic materials.[3][5] Its derivatives, such as 1-Chloro-9,10-bis(phenylethynyl)anthracene, are used as fluorescent dyes in applications like lightsticks.[22]

Caption: Reactivity and major application areas of this compound.

Safety and Hazard Information

As with any chemical reagent, proper handling of this compound is essential to ensure laboratory safety. It is classified as hazardous, and users must consult the Safety Data Sheet (SDS) before use.[23][24]

-

Hazards: this compound is harmful if swallowed.[8][11] It can cause skin and serious eye irritation, and may cause respiratory irritation.[23][24] It is also suspected of causing genetic defects.[23][24]

-

Precautionary Measures:

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[23]

-

Use in a well-ventilated area or outdoors.[24]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[23]

-

Avoid breathing dust.[23]

-

Wash hands and any exposed skin thoroughly after handling.[24]

-

-

First Aid:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[23]

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[23]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[24]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[23]

Conclusion

This compound is a compound of significant utility in synthetic chemistry and applied sciences. Its well-defined structure, predictable reactivity, and accessible synthesis make it a valuable tool for researchers. A thorough understanding of its properties, as outlined in this guide, is paramount for its successful application in developing novel pharmaceuticals, advanced materials, and for its use in fundamental biochemical research. Adherence to strict safety protocols is mandatory to mitigate the potential hazards associated with its handling.

References

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound, 96%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. nbinno.com [nbinno.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound | C14H9Cl | CID 69744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. L01092.06 [thermofisher.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 12. This compound CAS#: 716-53-0 [m.chemicalbook.com]

- 13. This compound | 716-53-0 [chemicalbook.com]

- 14. Reactions of Anthracene [maxbrainchemistry.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. spectrabase.com [spectrabase.com]

- 18. Vibrational, NMR and UV–Visible spectroscopic investigation on 10-methyl anthracene 9-carbaldehyde using computational … [ouci.dntb.gov.ua]

- 19. (4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds – Oriental Journal of Chemistry [orientjchem.org]

- 20. Insights into the mechanism and kinetics of the gas-phase atmospheric reaction of this compound with NO3 radical in the presence of NOx - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Insights into the mechanism and kinetics of the gas-phase atmospheric reaction of this compound with NO3 radical in the presence of NOx - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. 1-Chloro-9,10-bis(phenylethynyl)anthracene - Wikipedia [en.wikipedia.org]

- 23. fishersci.com [fishersci.com]

- 24. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic Acid: Synthesis, Characterization, and Experimental Protocols

This guide provides a comprehensive overview of the synthesis, characterization, and reactivity of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, a versatile heterocyclic compound with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the experimental choices described.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties.[1] The specific compound, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, serves as a key intermediate for the synthesis of a multitude of novel chemical entities. Its trifunctional nature, possessing a carboxylic acid, a benzoyl group, and a substituted pyrazole core, allows for diverse chemical modifications to explore structure-activity relationships.

Physicochemical Properties

While a specific CAS number of 716-53-0 was initially considered, publicly available data for this identifier corresponds to 9-chloroanthracene.[2][3][4][5][6] This guide will focus on the extensively documented compound, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid.

Table 1: Physicochemical Properties of 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic Acid

| Property | Value | Source |

| Molecular Formula | C₂₃H₁₆N₂O₃ | [7] |

| Molecular Weight | 368.39 g/mol | [7] |

| Appearance | Solid | [1][8] |

| Melting Point | Data not consistently reported, varies with derivatives | N/A |

Synthesis of 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic Acid

The primary and most efficient synthesis of the title compound involves the reaction of a furan-2,3-dione precursor with a hydrazone.[1][8] This method is advantageous due to its one-step nature and the accessibility of the starting materials.

Synthetic Workflow

Caption: Synthetic workflow for 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid.

Materials:

-

4-Benzoyl-5-phenylfuran-2,3-dione

-

1-Benzylidene-2-phenylhydrazone

-

Heating mantle or oil bath

-

Round bottom flask

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round bottom flask, combine equimolar amounts of freshly prepared 4-benzoyl-5-phenylfuran-2,3-dione and 1-benzylidene-2-phenylhydrazone.[1]

-

Thermal Reaction: Heat the mixture without a solvent. The reaction is typically conducted at an elevated temperature, and the progress can be monitored by observing the physical changes in the reaction mixture.[1][8]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as absolute ethanol, to yield the pure 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid.[1]

Expert Insight: The choice of a solventless reaction is a key aspect of this synthesis, often leading to higher yields and easier purification. The furan-2,3-dione acts as a versatile synthon in heterocyclic chemistry.[8][9]

Spectroscopic Characterization

The structural elucidation of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its derivatives is primarily achieved through spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Key Spectroscopic Data for Derivatives of 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic Acid

| Derivative | Spectroscopic Method | Key Signals (cm⁻¹ for IR, δ ppm for NMR) | Source |

| N-(4-Chlorophenyl)-4-benzoyl-1,5-diphenyl-1H-3-pyrazolecarboxamide | IR | 3365 (NH), 1664 (C=O, benzoyl), 1655 (C=O, amide), 1595 (C=N) | [1] |

| N-(4-Chlorophenyl)-4-benzoyl-1,5-diphenyl-1H-3-pyrazolecarboxamide | ¹H NMR (CDCl₃) | 9.00 (s, 1H, NH), 7.1–7.86 (m, 19H, Ar-H) | [1] |

| N-(4-Methoxyphenyl)-4-benzoyl-1,5-diphenyl-1H-3-pyrazolecarboxamide | IR | 3381 (NH), 1680 (C=O, benzoyl), 1669 (C=O, amide), 1593 (C=N) | [1] |

| N-(4-Methoxyphenyl)-4-benzoyl-1,5-diphenyl-1H-3-pyrazolecarboxamide | ¹H NMR (CDCl₃) | 8.88 (s, 1H, NH), 6.81–7.87 (m, 19H, Ar-H), 3.77 (s, 3H, –OCH₃) | [1] |

| Methyl 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylate | ¹³C NMR (CDCl₃) | 190.06 (PhC=O), 146.93 (-NC=O), 61.03 (OCH₃) | [9] |

Chemical Reactivity and Derivatization

The carboxylic acid moiety at the 3-position of the pyrazole ring is a prime site for chemical modification. It can be readily converted to its acid chloride, which then serves as a versatile intermediate for the synthesis of a wide range of amides, esters, and other derivatives.[8][9]

Reaction Pathway for Derivatization

Caption: General reaction pathway for the derivatization of the carboxylic acid.

Detailed Experimental Protocol: Synthesis of Amide Derivatives

Objective: To synthesize N-substituted 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides.

Materials:

-

4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Appropriate amine

-

Toluene

-

Heating mantle with reflux condenser

Procedure:

-

Formation of the Acid Chloride: Reflux 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with an excess of thionyl chloride to form the corresponding acid chloride.[1][8] The excess thionyl chloride can be removed under reduced pressure.

-

Amidation: Dissolve the crude acid chloride in toluene. Add an equimolar amount of the desired amine to the solution.[1]

-

Reaction: Heat the mixture at reflux for 4-5 hours.[1]

-

Work-up and Purification: After the reaction is complete, evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent, typically absolute ethanol.[1]

Trustworthiness of the Protocol: This two-step, one-pot modification is a well-established and reliable method for the synthesis of amides from carboxylic acids. The formation of the highly reactive acid chloride in situ ensures efficient conversion to the desired amide upon addition of the amine nucleophile.

Biological and Pharmacological Significance

Derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid have been investigated for a range of biological activities.

-

Antibacterial Activity: Several amide and hydrazide derivatives have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][10][11] For instance, some novel pyrazole-NO hybrid molecules exhibited remarkable activity against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus.[1]

-

Anti-inflammatory Activity: Many of the synthesized compounds have demonstrated significant anti-inflammatory properties when compared to standard drugs like indomethacin.[1] The rationale behind synthesizing nitric oxide (NO) donating hybrids was to potentially reduce the ulcerogenic side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Conclusion

4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid is a highly valuable and versatile scaffold in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of its carboxylic acid group allow for the creation of diverse libraries of compounds for biological screening. The demonstrated antibacterial and anti-inflammatory activities of its derivatives underscore the potential of this chemical entity in the development of new therapeutic agents. Further exploration of this scaffold, including the synthesis of novel derivatives and comprehensive in vivo studies, is warranted to fully elucidate its therapeutic potential.

References

- 1. mc.minia.edu.eg [mc.minia.edu.eg]

- 2. lookchem.com [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. orgsyn.org [orgsyn.org]

- 6. scribd.com [scribd.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

molecular weight and formula of 9-chloroanthracene

An In-depth Technical Guide to 9-Chloroanthracene: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a chlorinated polycyclic aromatic hydrocarbon (PAH) pivotal to advancements in biochemical research, materials science, and synthetic chemistry. We will delve into its fundamental properties, validated synthesis protocols, characteristic reactivity, and key applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Profile

This compound (CAS No. 716-53-0) is an aromatic compound derived from anthracene.[1][2] The introduction of a chlorine atom at the C9 position significantly influences its electronic properties and reactivity compared to the parent molecule, making it a valuable intermediate and research chemical.

Physicochemical and Spectroscopic Data

The essential properties of this compound are summarized below. These values are critical for experimental design, from selecting appropriate solvents to predicting reaction outcomes and ensuring safe handling.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉Cl | [1][2][3][4] |

| Molecular Weight | 212.67 g/mol | [1][3][4] |

| IUPAC Name | This compound | [1][2] |

| CAS Registry Number | 716-53-0 | [1][2] |

| Appearance | Yellow solid, crystals, or crystalline powder | [5][6][7] |

| Melting Point | 101-106 °C | [8] |

| Solubility | Insoluble in water. Soluble in solvents like carbon tetrachloride, chlorobenzene, ethanol, and petroleum ether. | [5] |

| Purity | Commercially available in purities of ≥90%, ≥95%, and ≥98% | [3][4][9] |

Spectroscopic data are essential for structural confirmation. While specific spectra are instrument-dependent, the National Institute of Standards and Technology (NIST) provides reference data for this compound, including its mass spectrum and IR spectrum.[2][10] The ¹³C NMR spectrum is also a key characterization tool.[1]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most commonly achieved through the direct chlorination of anthracene. Several chlorinating agents can be employed, including chlorine, phosphorus pentachloride, and N-chlorosuccinimide.[11][12] However, a highly efficient and reliable one-step method utilizes anhydrous cupric chloride (CuCl₂), which avoids the use of gaseous chlorine and provides high yields.[11] This method is favored for its reproducibility and control over the reaction, minimizing the formation of the common byproduct, 9,10-dichloroanthracene.[11][12]

Experimental Workflow: Chlorination via Cupric Chloride

This protocol is adapted from a well-established procedure that leverages a radical aromatic substitution mechanism.[11][13] The choice of cupric chloride is strategic; it acts as a controlled source of chlorine radicals upon heating, offering a safer and more selective alternative to harsher reagents. Carbon tetrachloride is an effective solvent as it is inert under the reaction conditions and facilitates the necessary reflux temperature.[11][14]

References

- 1. This compound | C14H9Cl | CID 69744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 716-53-0 [chemicalbook.com]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. L01092.06 [thermofisher.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. calpaclab.com [calpaclab.com]

- 10. This compound [webbook.nist.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.org [mdpi.org]

- 14. Reactions of Anthracene [maxbrainchemistry.com]

hazards and safety precautions for handling 9-chloroanthracene

An In-depth Technical Guide to the Hazards and Safety Precautions for Handling 9-Chloroanthracene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards associated with this compound and outlines detailed safety precautions for its handling, storage, and disposal. As a Senior Application Scientist, the emphasis of this document is on fostering a proactive safety culture through a deep understanding of the material's properties and the rationale behind each safety protocol.

Understanding the Hazard Profile of this compound

This compound (CAS No. 716-53-0) is a chlorinated polycyclic aromatic hydrocarbon (PAH)[1]. It presents as a yellow crystalline solid and is utilized in biochemical research and as a pharmaceutical intermediate[2][3][4]. While its utility in scientific endeavors is significant, it is imperative to recognize its potential health and environmental hazards.

Health Hazards

The primary health concerns associated with this compound exposure are categorized as follows:

-

Acute Toxicity: It is harmful if swallowed[5].

-

Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation[5][6][7].

-

Respiratory Irritation: Inhalation of dust may lead to respiratory irritation[3][6][7].

-

Genetic Defects: this compound is suspected of causing genetic defects[3][6][7]. This is a significant long-term health risk that necessitates stringent handling protocols.

Physicochemical Hazards

-

Incompatibility: It is incompatible with strong oxidizing agents[2][6]. Contact with these substances can lead to vigorous reactions, potentially causing fire or explosion.

-

Thermal Decomposition: When heated to decomposition, it can release irritating and toxic gases and vapors, including hydrogen chloride gas, carbon monoxide, and carbon dioxide[7][8].

Environmental Hazards

This compound is very toxic to aquatic life with long-lasting effects. Therefore, its release into the environment must be strictly avoided. The compound is insoluble in water, which means it is not likely to be mobile in the environment through water solubility but can persist in soil and sediment[6][7].

Risk Mitigation: A Multi-Faceted Approach

A robust safety strategy for handling this compound is built on the hierarchy of controls, which prioritizes engineering and administrative controls, supplemented by the use of personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

-

Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure[9].

-

Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area[9].

Administrative Controls: Standard Operating Procedures

-

Training: All personnel handling this compound must receive comprehensive training on its hazards, safe handling procedures, and emergency protocols.

-

Restricted Access: The areas where this compound is handled and stored should be clearly marked and access should be restricted to authorized personnel.

-

Hygiene Practices: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory[6].

Personal Protective Equipment (PPE): The Final Barrier

The selection of appropriate PPE is critical to prevent direct contact with this compound. The following PPE is mandatory:

-

Eye and Face Protection: Wear chemical safety goggles that meet European Standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133. A face shield may be necessary for tasks with a higher risk of splashing[6][9][10][11].

-

Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile or neoprene gloves[9][10]. Inspect gloves for any signs of degradation or puncture before use.

-

Body Protection: A lab coat or chemical-resistant apron must be worn to protect the skin[9][10].

-

Respiratory Protection: Under normal, well-ventilated conditions within a fume hood, respiratory protection is not typically required. However, if dust formation is unavoidable or in the event of a large spill, a NIOSH/MSHA or European Standard EN 136 approved respirator with appropriate filters should be used[9][10].

Table 1: Summary of this compound Properties

| Property | Value | Source(s) |

| CAS Number | 716-53-0 | [1][4][5][6][7][12][13][14][15][16] |

| Molecular Formula | C₁₄H₉Cl | [4][5][7][12][13][14][15][16][17] |

| Molecular Weight | 212.67 g/mol | [4][5][12][13][15][17] |

| Appearance | Yellow crystalline solid | [1][7][14] |

| Melting Point | 101-106 °C | [12][14] |

| Solubility | Insoluble in water | [2][3][6][7] |

Experimental Protocols: Step-by-Step Methodologies

Safe Handling and Weighing Protocol

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

-

Material Transfer: Transfer the required amount of this compound from the stock container to a secondary container inside the fume hood. Use a spatula for solid transfers and avoid generating dust.

-

Weighing: If weighing is required, perform this task inside the fume hood on a tared weigh boat or in a closed container.

-

Cleaning: After use, decontaminate the spatula and any other equipment with an appropriate solvent. Dispose of the cleaning materials as hazardous waste.

-

Hand Washing: Wash hands thoroughly after completing the task and removing PPE.

Storage Protocol

-

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area[3][6][7].

-

The storage area should be separate from strong oxidizing agents[2][6].

-

Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is crucial for mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention[6][7].

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention[6][7].

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur[6][7].

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention[7][8].

Spill Response

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

-

Contain: For a solid spill, carefully sweep up the material to avoid creating dust and place it into a labeled, sealed container for hazardous waste disposal[9]. For a liquid spill, use an inert absorbent material to contain and collect the spill[9].

-

Decontaminate: Clean the spill area with soap and water.

-

Report: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Disposal

All waste contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Do not dispose of it down the drain or in the regular trash[9]. Follow all local, state, and federal regulations for hazardous waste disposal[18].

Visualizations

Caption: Hierarchy of controls for managing this compound hazards.

Caption: Workflow for responding to a this compound spill.

References

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. This compound | 716-53-0 [chemicalbook.com]

- 3. This compound, 96%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | C14H9Cl | CID 69744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. brighthr.com [brighthr.com]

- 11. hsa.ie [hsa.ie]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. chemscene.com [chemscene.com]

- 14. This compound, 96%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 15. isotope.com [isotope.com]

- 16. This compound, 96%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 17. This compound (CAS 716-53-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

Core Synthetic Strategies: The Chlorination of Anthracene

An In-Depth Technical Guide to the Historical Synthesis of 9-Chloroanthracene

For the accomplished researcher, the synthesis of foundational aromatic systems is not merely a procedural task but a study in the evolution of chemical strategy. This compound, a key intermediate in the development of advanced materials and pharmaceutical compounds, serves as an excellent case study.[1][2] Its preparation, while seemingly straightforward, is a nuanced interplay of reactivity, selectivity, and reaction conditions. This guide provides a comprehensive overview of the historical methodologies for the synthesis of this compound, offering field-proven insights into the causality behind experimental choices and the self-validating systems that ensure reliable outcomes.

The primary historical approach to synthesizing this compound is the direct electrophilic substitution or radical chlorination of the parent anthracene molecule. The meso-positions (9 and 10) of anthracene are the most electron-rich and sterically accessible, making them highly susceptible to electrophilic attack.[3] Consequently, chlorination reactions preferentially occur at these sites.[3] The choice of chlorinating agent and reaction conditions is paramount, as it dictates the selectivity between the desired this compound and the often-competing formation of 9,10-dichloroanthracene.[4][5]

Key historical methods can be categorized by the principal chlorinating agent employed:

-

Cupric Chloride (CuCl₂)

-

Sulfuryl Chloride (SO₂Cl₂)

-

N-Chlorosuccinimide (NCS)

-

Elemental Chlorine (Cl₂) and Hypochlorites

-

Phosphorus Pentachloride (PCl₅)

Method 1: Chlorination with Cupric Chloride (CuCl₂)

The use of anhydrous cupric chloride represents a classic and high-yield method for the preparation of this compound.[4] This procedure, detailed in Organic Syntheses, is lauded for its reliability and the relative ease of handling the reagents compared to gaseous chlorine.[4][6]

Causality and Mechanistic Insights

The reaction is believed to proceed through a radical aromatic substitution mechanism rather than a purely polar electrophilic pathway.[6] Cupric chloride acts as the chlorine source. Upon heating, it is thought to generate chlorine radicals which then attack the anthracene ring. The reaction's success hinges on the anhydrous nature of the cupric chloride; the presence of water can significantly retard the reaction and lead to poor outcomes.[4] The choice of solvent is also critical. While carbon tetrachloride is traditionally used, requiring long reflux times, more reactive solvents like chlorobenzene can bring the reaction to completion much more rapidly, albeit with a higher risk of forming 9,10-dichloroanthracene.[4]

Experimental Protocol: Synthesis of this compound via Cupric Chloride

Materials:

-

Anthracene (0.100 mole, 17.8 g)

-

Anhydrous Cupric Chloride (CuCl₂) (0.202 mole, 27.2 g)

-

Carbon Tetrachloride (CCl₄) (500 mL)

-

Alumina for chromatography

Procedure:

-

Reaction Setup: In a dry, 1-liter, two-necked flask equipped with a mechanical stirrer and a reflux condenser fitted with a calcium chloride drying tube, combine the anthracene, anhydrous cupric chloride, and carbon tetrachloride.[4]

-

Reaction Execution: The mixture is stirred vigorously and heated to reflux. The reaction is maintained at reflux for 18-24 hours. During this time, the brown cupric chloride is gradually converted to white cuprous chloride (CuCl), and hydrogen chloride gas is evolved.[4]

-

Work-up: After the reaction period, the mixture is cooled to room temperature. The solid cuprous chloride is removed by filtration.

-

Purification: The filtrate (the carbon tetrachloride solution) is passed through a 35-mm chromatographic column filled with 200 g of alumina. The column is then eluted with an additional 400 mL of carbon tetrachloride.[4]

-

Isolation: The combined eluates are collected, and the solvent is removed by evaporation under reduced pressure. This yields 19–21 g (89–99%) of this compound as a lemon-yellow solid.[4]

-

Recrystallization (Optional): For higher purity, the product can be recrystallized from petroleum ether (b.p. 60–80°) to yield yellow needles.[4]

Method 2: Chlorination with Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride (SO₂Cl₂) is another effective and convenient reagent for the chlorination of anthracene.[5] It is a liquid, making it easier to handle than chlorine gas, and reactions can often be performed at or below room temperature.

Causality and Mechanistic Insights

Sulfuryl chloride can chlorinate aromatic rings via either a radical or an electrophilic pathway, depending on the presence of initiators or catalysts. In the absence of initiators, the reaction with a reactive aromatic system like anthracene likely proceeds through an electrophilic mechanism. The SO₂Cl₂ molecule acts as the source of an electrophilic chlorine species. The reaction is typically conducted in an inert solvent like dichloromethane.[5] Controlling the stoichiometry is crucial to minimize the formation of the dichlorinated byproduct.[5]

Experimental Protocol: Synthesis of this compound via Sulfuryl Chloride

Materials:

-

Anthracene

-

Sulfuryl Chloride (SO₂Cl₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve anthracene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath.[5]

-

Reagent Addition: Slowly add a stoichiometric amount (or slight excess) of sulfuryl chloride dropwise to the stirred solution.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC).[5]

-

Quenching: Once the reaction is complete, carefully quench the excess sulfuryl chloride by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.[5]

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, then wash it with water and brine.[5]

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[5]

-

Purification: The crude product can be purified by recrystallization or column chromatography to separate this compound from unreacted anthracene and 9,10-dichloroanthracene.[5]

Method 3: Chlorination with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is considered a milder chlorinating agent.[5][7] Its use often requires an acid catalyst to facilitate the chlorination of aromatic rings.[5][8]

Causality and Mechanistic Insights

In the presence of an acid catalyst such as HCl, NCS becomes a more potent electrophile. The protonation of the carbonyl oxygen of NCS makes the nitrogen atom more electron-deficient, which in turn polarizes the N-Cl bond and facilitates the transfer of an electrophilic chlorine species (Cl⁺) to the anthracene ring. This method's mildness can be an advantage in achieving monosubstitution, though reaction times may be longer.[8]

Experimental Protocol: Synthesis of this compound via NCS

Materials:

-

Anthracene

-

N-Chlorosuccinimide (NCS)

-

Carbon Tetrachloride (CCl₄) or other suitable solvent

-

Hydrogen Chloride (HCl) (catalyst, can be gaseous or a solution)

Procedure:

-

Reaction Setup: Dissolve anthracene in carbon tetrachloride in a reaction flask.

-

Reagent Addition: Add N-chlorosuccinimide to the solution.

-

Catalysis: Introduce a catalytic amount of hydrogen chloride.[8]

-

Reaction Execution: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

-

Work-up: Upon completion, filter the reaction mixture to remove the succinimide byproduct.

-

Isolation and Purification: Wash the filtrate with water and a dilute base (e.g., sodium bicarbonate solution) to remove any remaining acid. Dry the organic layer and evaporate the solvent. Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

| Method/Reagent | Solvent | Temperature | Reaction Time | Reported Yield (%) | Reference |

| Cupric Chloride (CuCl₂) ** | Carbon Tetrachloride | Reflux | 18–24 hours | 75–80 (recrystallized) | [4][6] |

| Cupric Chloride (CuCl₂) | Chlorobenzene | Reflux | ~1 hour | >90 (crude) | [4] |

| Sulfuryl Chloride (SO₂Cl₂) ** | Dichloromethane | 0°C to RT | Variable | Good to Excellent | [5] |

| N-Chlorosuccinimide (NCS) | Carbon Tetrachloride | RT / Heat | Variable | Moderate to Good | [5][8] |

| Phosphorus Pentachloride | - | - | - | Not specified | [4] |

| t-Butyl Hypochlorite | - | - | - | Not specified | [4] |

Visualizing the Synthesis

Diagrams provide a clear, high-level overview of the experimental process and underlying chemical transformations.

Caption: General experimental workflow for the synthesis of this compound.

Caption: Proposed radical mechanism for the chlorination of anthracene with CuCl₂.

References

An In-depth Technical Guide on the Spectroscopic Data of 9-Chloroanthracene

This document serves as a comprehensive technical guide on the spectroscopic characterization of 9-chloroanthracene. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical data that defines this molecule. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not just the spectral information but also the underlying scientific rationale for the observed phenomena and the experimental methodologies.

Introduction: The Molecular Profile of this compound

This compound is a halogenated polycyclic aromatic hydrocarbon with the chemical formula C₁₄H₉Cl.[1][2][3] Its structure consists of three fused benzene rings (an anthracene core) with a single chlorine substituent at the 9-position. This substitution pattern is critical as it influences the molecule's electronic properties, reactivity, and, consequently, its spectroscopic signature. A thorough understanding of its spectral characteristics is paramount for confirming its identity, assessing its purity, and predicting its behavior in various chemical and biological systems.

Figure 1: Structure of this compound with Atom Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides unparalleled insight into the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound displays signals corresponding to the nine aromatic protons. The symmetry of the molecule results in four sets of chemically equivalent protons and one unique proton.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| H1, H8 | ~8.4 | Doublet |

| H4, H5 | ~8.0 | Doublet |

| H2, H3, H6, H7 | ~7.5-7.7 | Multiplet |

| H10 | ~8.6 | Singlet |

Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Expertise & Experience: The downfield chemical shifts of all protons are characteristic of aromatic compounds due to the deshielding effect of the ring current. The proton at the C10 position is the most deshielded due to the anisotropic effects of the adjacent rings and the electron-withdrawing nature of the chlorine atom at the C9 position. High-field NMR (e.g., 400 MHz or higher) is recommended to resolve the complex splitting patterns in the aromatic region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. Due to symmetry, this compound exhibits eight distinct signals in its proton-decoupled ¹³C NMR spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C9 | ~131.7 |

| C4a, C10a | ~131.4 |

| C8a, C9a | ~130.1 |

| C1, C8 | ~128.7 |

| C4, C5 | ~127.0 |

| C2, C7 | ~126.8 |

| C3, C6 | ~125.3 |

| C10 | ~121.9 |

Note: Data is compiled from various spectroscopic databases and may show slight variations.[4][5]

Trustworthiness: The assignment of carbon signals is confirmed through techniques like Distortionless Enhancement by Polarization Transfer (DEPT), which helps differentiate between CH, CH₂, and CH₃ groups (and quaternary carbons). For a definitive assignment, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable as they establish correlations between directly bonded and long-range coupled protons and carbons, respectively.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by vibrations of the aromatic ring and the carbon-chlorine bond.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | Aromatic C-H stretch |

| 1620-1450 | Aromatic C=C ring stretch |

| 900-675 | Aromatic C-H out-of-plane bend |

| ~750 | C-Cl stretch |

Data is based on typical ranges for the specified functional groups and available spectral data.[1][3][6]

Authoritative Grounding: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations within the anthracene ring system give rise to a series of bands in the 1620-1450 cm⁻¹ region. The pattern of strong absorptions in the "fingerprint" region (below 1500 cm⁻¹) is highly characteristic of the substitution pattern on the aromatic rings. The C-Cl stretching vibration is typically observed in the lower frequency region of the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and valuable structural information from the fragmentation pattern.

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 212 | 100 | [M]⁺• (Molecular ion with ³⁵Cl) |

| 214 | ~33 | [M+2]⁺• (Isotopic peak with ³⁷Cl) |

| 176 | High | [M-HCl]⁺• |

| 177 | Moderate | [M-Cl]⁺ |

Data obtained from the NIST Mass Spectrometry Data Center.[1][2][7]

Expertise & Experience: The most telling feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak [M]⁺• at m/z 212 is accompanied by an [M+2]⁺• peak at m/z 214 with about one-third the intensity. This isotopic signature is a definitive confirmation of the presence of a single chlorine atom. The major fragmentation pathway involves the loss of a chlorine radical ([M-Cl]⁺) or a molecule of hydrogen chloride ([M-HCl]⁺•), leading to the formation of stable aromatic cations.

References

A Technical Guide to High-Purity 9-Chloroanthracene for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of high-purity 9-chloroanthracene, a critical reagent in various research, development, and manufacturing applications, particularly within the pharmaceutical and materials science sectors. This document will delve into the commercial availability of high-purity this compound, the analytical methodologies for purity assessment, the landscape of potential impurities, and the profound impact of purity on experimental outcomes.

The Critical Role of Purity in Scientific Applications

In the realms of pharmaceutical development and advanced materials research, the purity of a chemical reagent is not a mere specification but a cornerstone of experimental validity and product integrity. For a compound like this compound, which is utilized as a pharmaceutical intermediate and a fluorescent probe, impurities can have significant and often detrimental effects.[1] Even trace amounts of contaminants can alter reaction kinetics, introduce unwanted side reactions, and compromise the photophysical properties of the final product.[2]

In drug development, the presence of unknown impurities can lead to the formation of toxic byproducts, affecting the safety and efficacy of the active pharmaceutical ingredient (API).[1][3] Regulatory bodies such as the FDA and international consortiums like the ICH have stringent guidelines on the identification and control of impurities in pharmaceutical products.[4] For fluorescent applications, impurities can act as quenchers, significantly reducing the quantum yield and altering the emission spectra of the fluorophore.[2][5] Therefore, a thorough understanding and verification of the purity of this compound are paramount for any researcher or drug development professional.

Commercial Suppliers and Purity Specifications

A survey of the chemical supplier landscape reveals several commercial sources for this compound, with purity levels typically ranging from 90% to over 98%. The choice of supplier and purity grade should be dictated by the specific requirements of the application. For sensitive applications such as pharmaceutical synthesis or quantitative fluorescence assays, the highest available purity is strongly recommended.

| Supplier | Stated Purity | CAS Number |

| Santa Cruz Biotechnology | ≥90%[6] | 716-53-0[6] |

| Thermo Scientific Chemicals | 96%[7] | 716-53-0[7] |

| CP Lab Safety | min 95%[8] | 716-53-0[8] |

| ChemScene | ≥98%[9] | 716-53-0[9] |

It is imperative for the end-user to request and scrutinize the Certificate of Analysis (CoA) for each specific lot of this compound. The CoA provides critical data beyond the headline purity figure, including the analytical method used for determination and the levels of any identified impurities.

Synthesis, Potential Impurities, and Purification Strategies

High-purity this compound is typically synthesized through the chlorination of anthracene.[10] Various chlorinating agents can be employed, and the reaction conditions can influence the impurity profile of the final product.

A common synthetic route involves the reaction of anthracene with a chlorinating agent in a suitable solvent. The resulting crude this compound is then subjected to purification steps such as crystallization to achieve the desired purity.[10]

Caption: A simplified workflow for the synthesis and purification of this compound.

Potential Impurities:

The synthesis of this compound can lead to the formation of several impurities, which can be broadly categorized as:

-

Unreacted Starting Material: Residual anthracene is a common impurity.

-

Over-chlorinated Products: The formation of 9,10-dichloroanthracene and other polychlorinated anthracenes can occur, especially with less controlled reaction conditions.

-

Isomeric Impurities: While the 9-position is the most reactive site on the anthracene ring for electrophilic substitution, trace amounts of other chloroanthracene isomers may be formed.

-

Solvent Residues: Incomplete removal of the reaction solvent can lead to its presence in the final product.

Purification:

Crystallization from a suitable solvent, such as ethanol or petroleum ether, is a common and effective method for purifying this compound.[10] The choice of solvent and the crystallization conditions are critical for selectively precipitating the desired product while leaving impurities in the mother liquor.

Analytical Methods for Purity Assessment: A Self-Validating System

To ensure the quality and purity of this compound, a robust analytical quality control system is essential. This typically involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method is typically employed.

Experimental Protocol: HPLC Purity Assay

-